molecular formula C20H21ClN2O2 B2995085 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide CAS No. 921920-46-9

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2995085
CAS No.: 921920-46-9
M. Wt: 356.85
InChI Key: XHWWRANSOFDULB-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₂H₂₃ClN₂O₄
Average Mass: 414.886 g/mol
Key Structural Features:

  • A 1H-indol-3-yl core substituted with a 4-chlorobenzyl group at position 1.
  • Methoxy (5-position) and methyl (2-position) substituents on the indole ring.
  • An acetamide side chain with a 2-methoxyethyl group at the N-terminus .

This compound belongs to a class of indole derivatives designed for targeted biological activity, particularly in oncology and anti-inflammatory research. Its structural modifications aim to optimize pharmacokinetic properties, including solubility and receptor binding.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-25-11-10-22-20(24)12-16-14-23(19-5-3-2-4-18(16)19)13-15-6-8-17(21)9-7-15/h2-9,14H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWWRANSOFDULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the 4-Chlorobenzyl Group: The indole core is then alkylated with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Methoxyethyl Acetamide Side Chain: The final step involves the acylation of the indole derivative with 2-methoxyethylamine and acetic anhydride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity to certain targets, while the methoxyethyl acetamide side chain can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Several indole-based acetamides have been synthesized and evaluated for anticancer activity. Key examples include:

Compound ID Substituents on Indole Core Acetamide Side Chain Melting Point (°C) Yield (%) Biological Target
Target Compound 1-(4-Chlorobenzyl), 5-methoxy, 2-methyl N-(2-methoxyethyl) N/A N/A Bcl-2/Mcl-1 (putative)
10j () 1-(4-Chlorobenzoyl), 5-methoxy, 2-methyl N-(3-chloro-4-fluorophenyl) 192–194 8 Bcl-2/Mcl-1 dual inhibition
10k () 1-(4-Chlorobenzoyl), 5-methoxy, 2-methyl N-(naphthalen-1-yl) 175–176 6 Bcl-2/Mcl-1 dual inhibition
31 () 1-(4-Chlorobenzoyl), 5-methoxy N-((4-trifluoromethyl)phenyl)sulfonyl N/A 43 COX-2 inhibition

Key Observations :

  • Substituent Effects : The 4-chlorobenzyl/benzoyl group is conserved across analogs, suggesting its critical role in target engagement. Replacing benzyl with benzoyl (e.g., 10j, 10k) reduces steric bulk but may alter electronic properties .
  • However, aromatic substituents like the trifluoromethylphenyl sulfonamide in 31 () may confer higher metabolic stability due to electron-withdrawing effects .
  • Yield and Synthesis : Low yields (6–17% in ) highlight synthetic challenges for indole derivatives. The target compound’s yield is unspecified, but methoxyethyl groups typically simplify purification compared to bulky aryl substituents.

Anti-Inflammatory and Enzyme-Targeted Analogs

Compounds with sulfonamide and heterocyclic side chains have been explored for anti-inflammatory activity:

Compound ID Side Chain Modification IC₅₀ (µM) Target Enzyme
39 () N-((4-cyanophenyl)sulfonyl) 38% inhibition at 10 µM COX-2
3g () N-(2,6-dichlorophenyl) 2.91 ± 0.38 TNF-α suppression
Target Compound N-(2-methoxyethyl) N/A Putative COX-2

Key Observations :

  • Sulfonamide vs. Acetamide : Sulfonamide-containing analogs (e.g., 39 ) often exhibit stronger enzyme inhibition due to their ability to coordinate with catalytic residues (e.g., in COX-2). The target’s acetamide group may reduce off-target effects but might require higher doses for efficacy .
  • Polar vs.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 10j () 31 () 1a ()
LogP (Predicted) ~3.2 ~4.1 ~4.5 ~2.8
Water Solubility Moderate Low Very Low High
Metabolic Stability High (methoxyethyl) Moderate (aryl) High (sulfonamide) Low (hydroxy)

Structural Determinants :

  • LogP : The target’s methoxyethyl group lowers lipophilicity compared to aryl-substituted analogs (e.g., 10j ), enhancing solubility.
  • Metabolism : Methoxy groups resist oxidative metabolism, whereas hydroxy groups (e.g., 1a in ) are prone to glucuronidation .

Biological Activity

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an indole core structure, which is common in many bioactive molecules. Its structural formula can be represented as follows:

  • Molecular Formula : C19H22ClN3O2
  • Molecular Weight : 359.85 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The indole moiety is known for its ability to modulate serotonin receptors, which play a crucial role in mood regulation and other physiological processes.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at specific serotonin receptor subtypes, influencing neurotransmission.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models by enhancing serotonergic activity.
  • Anti-inflammatory Properties : Preliminary research suggests potential anti-inflammatory effects, possibly through modulation of cytokine release.
  • Neuroprotective Effects : The compound may provide neuroprotection against oxidative stress, which is implicated in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantEnhances serotonergic neurotransmission
Anti-inflammatoryReduces cytokine production in vitro
NeuroprotectiveProtects neurons from oxidative damage

Research Insights

  • A study published in Pharmacology Biochemistry and Behavior demonstrated that indole derivatives can significantly reduce depressive-like behaviors in rodent models, suggesting similar potential for this compound .
  • Another investigation highlighted the anti-inflammatory properties of related compounds through the inhibition of pro-inflammatory cytokines .

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